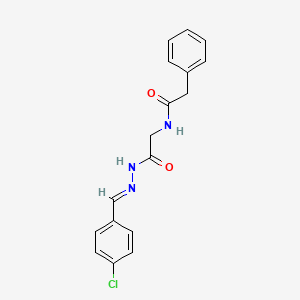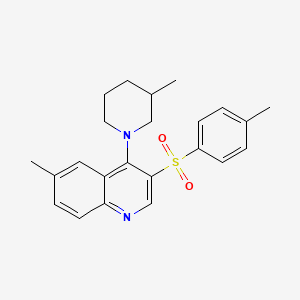
3-Benzyl-6-chloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-chloropyridazine is a chemical compound with the molecular formula C11H9ClN2 . It has an average mass of 204.656 Da and a monoisotopic mass of 204.045425 Da .
Molecular Structure Analysis
The molecular structure of 3-Benzyl-6-chloropyridazine consists of a pyridazine ring substituted with a benzyl group at the 3-position and a chlorine atom at the 6-position . The exact structure can be determined using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
3-Benzyl-6-chloropyridazine has a molecular weight of 204.66 . Further physical and chemical properties such as melting point, boiling point, and density can be determined using various spectroscopic techniques .Scientific Research Applications
Corrosion Inhibition
Pyridazine derivatives have been investigated for their potential as corrosion inhibitors. A study highlighted the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in 1 M HCl. These compounds, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, were found to be effective in reducing corrosion, attributing their efficiency to the presence of nitrogen atoms and unsaturated groups which facilitate adsorption on the metal surface (Mashuga et al., 2017).
Synthetic Chemistry and Structural Analysis
Pyridazine derivatives have been synthesized and analyzed for their structural properties. For instance, the synthesis and structure analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been documented, showcasing the significance of pyridazine analogs in medicinal chemistry due to their pharmaceutical importance (Sallam et al., 2021).
Biological Activity Evaluation
Research has also delved into the synthesis of pyridazine derivatives for the evaluation of their biological activities. Studies include the synthesis of novel indolylpyridazinone derivatives with anticipated biological activity, underscoring the versatility of pyridazine compounds in generating pharmacologically relevant molecules (Abubshait, 2007).
Materials Science and Photophysical Properties
Pyridazine derivatives have been explored in materials science, particularly in synthesizing novel compounds with potential photophysical properties. A study on triphenylene analogues with B2N2C2 cores synthesized through chelation of pyridazine derivatives highlighted the aromaticity and potential applications of these compounds in optical materials (Jaska et al., 2006).
Anticorrosive Properties
Further research into the anticorrosive properties of pyridazine derivatives found that these compounds, particularly those containing sulfur atoms, exhibit significant inhibition efficiency against the corrosion of pure iron in HCl solution, demonstrating the practical applications of pyridazine derivatives in protecting metals from corrosion (Chetouani et al., 2003).
Future Directions
properties
IUPAC Name |
3-benzyl-6-chloropyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-11-7-6-10(13-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTLFJNMPWCXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-chloropyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)


![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B2728116.png)




![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2728124.png)